4-Chlorobenzothiazole

11β-HSD1 inhibition metabolic disease structure-activity relationship

Position-defined 4-chlorobenzothiazole for SAR consistency. The 4-Cl isomer is the privileged scaffold for 11β-HSD1 inhibition (>80% at 10 µM). Its free C2 position enables C–H functionalization and cross-coupling inaccessible to the 2-chloro isomer. Substituting regioisomers confounds SAR and synthetic routes. Our product meets ≥97% purity specification (HPLC/GC verified), ensuring reliable catalytic transformations and reproducible biological assay outcomes. Standard packaging supports medicinal chemistry and process development workflows.

Molecular Formula C7H4ClNS
Molecular Weight 169.63 g/mol
CAS No. 3048-45-1
Cat. No. B1588817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzothiazole
CAS3048-45-1
Molecular FormulaC7H4ClNS
Molecular Weight169.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=CS2
InChIInChI=1S/C7H4ClNS/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H
InChIKeyIFEPGHPDQJOYGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzothiazole (CAS 3048-45-1): Procurement-Grade Benzothiazole Building Block for Selective SAR-Driven Synthesis


4-Chlorobenzothiazole (CAS 3048-45-1) is a halogenated benzothiazole heterocycle (C₇H₄ClNS, MW 169.63) characterized by a chlorine substituent specifically at the 4-position of the fused benzene ring [1]. This positional isomerism fundamentally alters the compound's electronic distribution and steric profile compared to other chlorobenzothiazole regioisomers [2]. The compound exhibits a boiling point of 267.8±13.0 °C at 760 mmHg and a density of 1.435±0.06 g/cm³ .

Why 4-Chlorobenzothiazole (CAS 3048-45-1) Cannot Be Interchanged with 2-, 5-, 6-, or 7-Chlorobenzothiazole in Medicinal Chemistry and Agrochemical Synthesis


Chlorobenzothiazole regioisomers are not functionally interchangeable due to position-dependent electronic effects that dictate both reactivity and biological target engagement. The 4-position chlorine exerts a distinct ortho/para-directing influence on electrophilic aromatic substitution and creates a unique dipole moment that affects binding pocket interactions [1]. Critically, structure-activity relationship (SAR) studies demonstrate that moving the chlorine substituent to alternative positions on the benzothiazole scaffold can abolish target inhibition entirely or redirect activity toward unrelated pathways [2]. The 2-chloro isomer (CAS 615-20-3) serves predominantly as an agrochemical intermediate for herbicide synthesis (benazolin, mefenacet) , whereas 5- and 6-chloro isomers exhibit distinct antimicrobial and anticancer profiles unrelated to 4-chloro-substituted activity [3]. Substitution of 4-chlorobenzothiazole with any positional analog in a validated synthetic route or biological assay will invalidate both the chemical transformation outcome and the structure-activity relationship established for the target scaffold.

Quantitative Differentiation Evidence for 4-Chlorobenzothiazole (CAS 3048-45-1) Versus Closest Chlorobenzothiazole Analogs


Position-Specific Chlorine Substitution at C4 Enhances 11β-HSD1 Inhibitory Activity by >80% at 10 µM

SAR analysis of benzothiazole derivatives demonstrates that introduction of a chlorine substituent specifically at the 4-position of the benzothiazole ring greatly enhances inhibitory activity against human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Benzothiazole derivatives with the 4-chloro substitution showed >80% inhibition at 10 µM and exhibited IC₅₀ values in the low micromolar range in human hepatic microsome assays using a radioimmunoassay (RIA) method [1]. The unsubstituted benzothiazole parent scaffold and alternative substitution patterns did not produce comparable inhibition, establishing 4-chloro as a privileged substitution for this target [1].

11β-HSD1 inhibition metabolic disease structure-activity relationship

Divergent Reactive Site Selectivity: 4-Chlorobenzothiazole Enables C2-Functionalization Chemistry Distinct from 2-Chlorobenzothiazole Agrochemical Intermediates

The chlorine atom in 4-chlorobenzothiazole resides on the benzene ring, leaving the electrophilic C2 position of the thiazole ring available for nucleophilic attack and transition-metal-catalyzed cross-coupling reactions. In contrast, 2-chlorobenzothiazole (CAS 615-20-3) bears chlorine at the C2 position, which mandates nucleophilic displacement chemistry (e.g., with amines or thiols) as the primary functionalization route [1]. This positional distinction creates fundamentally divergent synthetic utility: 4-chlorobenzothiazole serves as a scaffold for C2 diversification while retaining a halogen handle on the benzene ring for subsequent orthogonal functionalization, whereas 2-chlorobenzothiazole is optimized for direct nucleophilic substitution at the thiazole ring, finding primary application as an intermediate in the synthesis of herbicides benazolin and mefenacet . Direct C–H thiolation of 4-chlorobenzothiazole with thiophenol proceeds in 59% yield under copper catalysis, demonstrating a synthetic pathway unavailable to the 2-chloro isomer .

synthetic accessibility cross-coupling C–H functionalization

Purity Specification: 97% Minimum Purity with COA Traceability Supports Reproducible SAR and Medicinal Chemistry Campaigns

Commercially available 4-chlorobenzothiazole (CAS 3048-45-1) is supplied with a standard purity specification of 97% . Certificate of Analysis (COA) documentation including NMR, HPLC, and GC verification is available from multiple reputable vendors, enabling batch-to-batch consistency verification essential for reproducible SAR studies . The compound is stable at room temperature storage conditions, with vendor guidance specifying use within 6 months when stored at room temperature and within 1 month when stored at -20°C [1]. This purity specification and stability profile are comparable to those of 2-chlorobenzothiazole (typical purity 99% for agrochemical applications) , indicating that 4-chlorobenzothiazole meets the quality requirements for pharmaceutical research applications without the cost premium associated with higher-purity reference standards.

quality control purity specification reproducibility

Optimal Application Scenarios for Procuring 4-Chlorobenzothiazole (CAS 3048-45-1) Based on Quantitative Evidence


11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor Development for Type 2 Diabetes and Obesity

Medicinal chemistry programs targeting 11β-HSD1 for metabolic disease intervention should prioritize 4-chlorobenzothiazole as the core scaffold. SAR evidence demonstrates that chlorine substitution at the 4-position greatly enhances inhibitory activity, producing >80% inhibition at 10 µM and low micromolar IC₅₀ values in human hepatic microsome assays [1]. Alternative benzothiazole substitution patterns do not confer comparable 11β-HSD1 inhibition, making 4-chlorobenzothiazole the privileged scaffold for this target class. Docking studies with benzothiazole derivatives into the human 11β-HSD1 crystal structure have revealed the molecular basis for this interaction, enabling rational design of optimized inhibitors [1]. Procurement of 4-chlorobenzothiazole with documented 97% purity ensures reproducible SAR exploration in this therapeutic area.

C2-Functionalized Benzothiazole Library Synthesis via Cross-Coupling and C–H Activation Chemistry

Synthetic chemistry laboratories conducting C2 diversification of the benzothiazole scaffold should procure 4-chlorobenzothiazole rather than 2-chlorobenzothiazole. The free C2 position in 4-chlorobenzothiazole permits direct C–H functionalization (e.g., thiolation with thiophenol in 59% yield under copper catalysis) and transition-metal-catalyzed cross-coupling reactions that are inaccessible to the 2-chloro isomer . This positional isomer enables orthogonal functionalization strategies where the benzene ring chlorine serves as a second synthetic handle, allowing sequential diversification of both rings in the fused heterocyclic system. The 97% purity specification with NMR/HPLC/GC verification ensures reliable reaction outcomes in these sensitive catalytic transformations.

Structure-Activity Relationship Studies Requiring Position-Specific Halogen Substitution on the Benzothiazole Scaffold

SAR campaigns investigating the impact of halogen substitution position on benzothiazole biological activity must procure positionally defined chlorobenzothiazole isomers individually. Substitution of 4-chlorobenzothiazole with 2-chloro, 5-chloro, 6-chloro, or 7-chloro isomers will confound SAR interpretation and may abolish target activity entirely, as demonstrated by the position-dependent 11β-HSD1 inhibition SAR [1]. The distinct reactivity profiles of positional isomers further necessitate careful procurement planning: 2-chlorobenzothiazole is optimized for nucleophilic displacement chemistry leading to agrochemical herbicides , whereas 4-chlorobenzothiazole supports C2 diversification for medicinal chemistry applications . Researchers should procure the specific isomer that matches both the intended biological target and synthetic transformation pathway.

Technical Documentation Hub

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